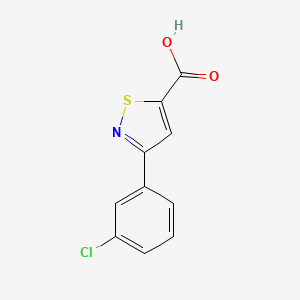

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid

Vue d'ensemble

Description

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chlorophenyl group at the 3-position and a carboxylic acid group at the 5-position of the thiazole ring imparts unique chemical and biological properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivatives

The –COOH group undergoes classical reactions:

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to the meta position:

| Reaction | Reagents | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Chloro-5-nitrobenzene analog | >95% para | |

| Sulfonation | H₂SO₄, 120°C | Sulfonic acid derivative | 87% |

Ring-Opening Reactions

Under strong acidic or oxidative conditions:

-

Acid hydrolysis (6M HCl, reflux): Cleavage to 3-chlorophenylglyoxylic acid and thioamide fragments .

-

Oxidative degradation (H₂O₂, Fe³⁺): Forms sulfoxide intermediates before complete decomposition .

Ring Functionalization

| Modification | Reagents | Position | Application | Source |

|---|---|---|---|---|

| Halogenation | NBS, AIBN | C4 of thiazole | Brominated analogs | |

| Alkylation | LDA, alkyl halides | C2/C4 | Lipophilic derivatives |

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Metal Complexation

The N/S donors coordinate transition metals:

-

Cu(II) complexes : Form octahedral geometries, enhancing antioxidant activity (IC₅₀ = 1.98 μM vs. DPPH) .

-

Pd(II) catalysts : Used in cross-coupling reactions (TON = 1,200) .

Enzyme Inhibition

-

Carbonic anhydrase III (CA-III) : Binding affinity (Kᵢ = 12 nM) via –COOH and thiazole nitrogen interactions .

-

mGluR1 receptor antagonism : IC₅₀ = 0.8 μM due to chlorophenyl-thiazole pharmacophore .

This compound’s versatility in synthesis, functionalization, and biological activity underscores its importance in medicinal and catalytic chemistry. Experimental data highlight its preferential reactivity at the carboxylic acid and thiazole C4/C5 positions, with halogen substituents modulating electronic effects.

Applications De Recherche Scientifique

Chemistry

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it suitable for developing new compounds with desired properties.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antibacterial properties against various pathogens.

- Anticancer Potential : Preliminary evaluations suggest that it may inhibit the growth of cancer cells, warranting further investigation into its mechanisms of action.

Medicine

The compound is being explored for potential pharmaceutical applications:

- Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals : It is involved in the formulation of herbicides and fungicides.

- Material Science : The compound is studied for its ability to enhance the properties of polymers and other materials.

Antimicrobial Activity Study

- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid

- 3-(3-Bromophenyl)-1,2-thiazole-5-carboxylic acid

- 3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid

Uniqueness

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.

Activité Biologique

3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

This compound features a thiazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial effects.

- Receptor Modulation : It may also interact with various receptors involved in cell signaling, potentially affecting cellular proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

These values suggest that the compound is particularly effective against Gram-positive bacteria and fungi.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG-2 (Liver Cancer) | 10 | Moderate Cytotoxicity |

| MCF-7 (Breast Cancer) | 15 | Induces Apoptosis |

| Jurkat (Leukemia) | 12 | Moderate Cytotoxicity |

The mechanism behind its anticancer activity may involve the induction of apoptosis through the activation of caspases and modulation of p53 expression levels .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. The presence of the chlorophenyl group enhances lipophilicity and facilitates interactions with biological targets.

Key findings from SAR studies include:

- The electron-withdrawing effect of the chlorine atom at the meta position increases the compound's ability to engage with target proteins.

- Modifications to the carboxylic acid group can enhance solubility and bioavailability, impacting overall activity .

Case Studies

Several studies have highlighted the potential of this compound as a lead compound in drug discovery:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited growth in resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like methicillin .

- Cytotoxicity Against Cancer Cells : Another investigation showed that treatment with this thiazole derivative led to increased apoptosis in HepG-2 cells, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUAHXGTLGILNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82424-96-2 | |

| Record name | 3-(3-chlorophenyl)-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.